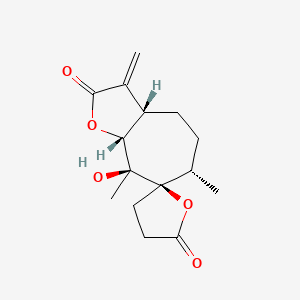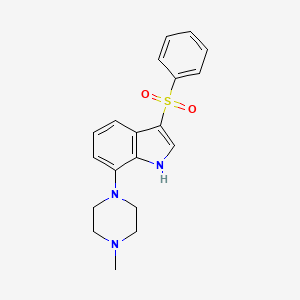
Ro4368554
描述
Ro4368554 is a 5-HT6 receptor antagonist . It acts selectively at 5-HT6 receptors where it binds with a greater than 100-fold selectivity over other monoamine receptor subtypes . The empirical formula of this compound is C19H21N3O2S and its molecular weight is 355.45 .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole . The SMILES string representation of this compound is CN1CCN(CC1)c2cccc3c(c[nH]c23)S(=O)(=O)c4ccccc4 .
Physical And Chemical Properties Analysis
This compound is a powder with an off-white color . It is soluble in DMSO to a concentration greater than 10 mg/mL .
科学研究应用
神经科学
Ro4368554,作为一种5-HT6 受体拮抗剂,已被研究用于其增强认知功能的潜力。 它在胆碱能和血清素能缺陷的动物模型中恢复记忆性能方面显示出希望 。这表明它有可能应用于治疗阿尔茨海默病和其他认知障碍。
药理学
在药理学研究中,this compound 选择性抑制 5-HT6 受体可能在开发调节神经递质系统的治疗方法中具有重要意义。 它增加乙酰胆碱释放的能力可能对记忆障碍具有治疗益处,并且可能是药物干预的目标 。
生物化学
This compound 的生化特性,包括其对 5-HT6 受体的高选择性和在 DMSO 中的溶解度,使其成为生化测定和研究血清素在各种生理过程中的作用的宝贵化合物 。
药物化学
该化合物的结构和受体结合特性在药物化学中引起人们对设计新型治疗剂的兴趣。 它的选择性和效力使其成为开发针对中枢神经系统的新药的参考化合物 。
分子生物学
分子生物学家可能会探索 this compound 在细胞水平上与 5-HT6 受体的相互作用,研究其对基因表达、受体信号通路和突触可塑性的影响 。
临床研究
虽然仍处于临床前阶段,但 this compound 在临床研究环境中与记忆增强有关。 它对记忆和学习的影响可能会导致治疗记忆相关疾病的新方法 。
安全和危害
作用机制
Target of Action
Ro4368554 primarily targets the serotonin type 6 (5-HT6) receptors . These receptors are associated with learning and memory processes and are found in many brain areas, including the hippocampus and the cerebral cortex . This compound binds to these receptors with a greater than 100-fold selectivity over other monoamine receptor subtypes .
Mode of Action
This compound acts as an antagonist at the 5-HT6 receptors . Antagonism of 5-HT6 receptors leads to an increase in the release of acetylcholine (ACh), a neurotransmitter that plays a crucial role in memory and learning .
Biochemical Pathways
The antagonism of 5-HT6 receptors by this compound affects several biochemical pathways. It leads to an increase in the release of acetylcholine, which may involve biochemical pathways associated with pERK1/2 expression .
Pharmacokinetics
Drug likeness parameters indicate whether a molecule possesses suitable adme properties
Result of Action
This compound has been shown to restore memory performance in cholinergic and serotonergic models of memory deficiency in rats . This suggests that both mechanisms may be involved in the facilitation of object memory by this compound .
属性
IUPAC Name |
3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYPEADLGTXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426085 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478082-99-4 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478082-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ro4368554 interact with its target and what are the downstream effects?
A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []
Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?
A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []
Q3: Does this compound have any other potential therapeutic applications?
A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []
Q4: Are there any studies comparing this compound to other compounds?
A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


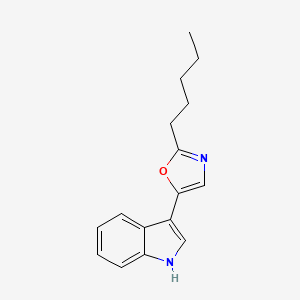

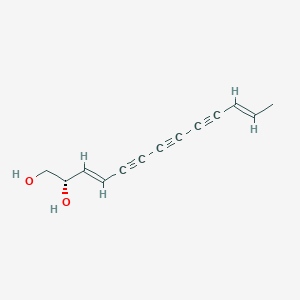
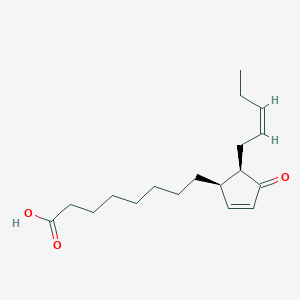
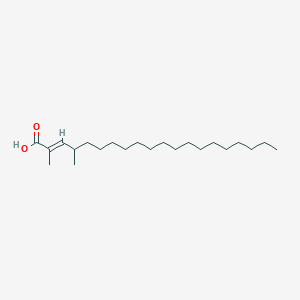
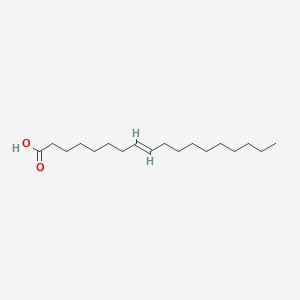
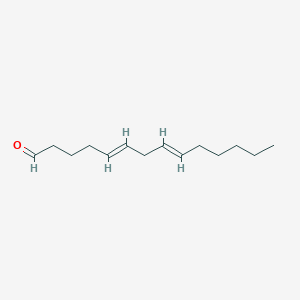
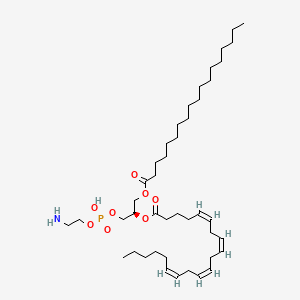
![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)

